3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile
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Overview
Description
3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile is a complex organic compound featuring a piperidine ring substituted with a carbonitrile group and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to Piperidine Ring: The thiazole derivative is then coupled with a piperidine precursor through a nucleophilic substitution reaction.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding, given its complex structure.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring can mimic neurotransmitter structures, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carboxamide
- 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carboxylate
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly alter its reactivity and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,3-dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-12(20-10-17-11)5-6-14(19)18-8-4-7-15(2,3)13(18)9-16/h10,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQRBPHVSBYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2C#N)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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